molecular formula C13H16N2O4S B2597370 N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide CAS No. 77696-98-1

N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B2597370
CAS No.: 77696-98-1
M. Wt: 296.34
InChI Key: LMJQHPGMEIINIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, derivatives bearing different heterocyclic ring systems demonstrated considerable anticancer activity against various cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Anti-inflammatory and Analgesic Activities

Another study focused on the synthesis of benzothiazole/benzoxazole derivatives, investigating their anti-inflammatory activity and p38α MAP kinase inhibition. These compounds displayed significant edema inhibition and improved gastrointestinal safety profiles (S. Tariq, Payal Kamboj, O. Alam, M. Amir, 2018).

Anticonvulsant Evaluation

The anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has also been conducted. These studies reveal promising compounds with significant anticonvulsant activity (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021).

Antimicrobial and Antibacterial Evaluation

Benzothiazole derivatives have been synthesized and tested for their antimicrobial activities. Some compounds displayed promising antimicrobial activities against pathogenic bacteria and fungi (B. Mokhtari, K. Pourabdollah, 2013).

Green Chemistry Applications

Research also extends into green chemistry, with studies on the ionic liquid-catalyzed synthesis of benzothiazoles using CO2 as a C1 building block under mild conditions. This method highlights an environmentally friendly approach to producing benzothiazoles (Xiang Gao, Bo Yu, Zhenzhen Yang, Yanfei Zhao, Hongye Zhang, Leiduan Hao, B. Han, Zhimin Liu, 2015).

Properties

IUPAC Name

N-butan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-9(2)14-12(16)8-15-13(17)10-6-4-5-7-11(10)20(15,18)19/h4-7,9H,3,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJQHPGMEIINIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.